Bienvenue dans la boutique en ligne BenchChem!

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Topoisomerase IIα Inhibition Cancer Cell Proliferation Structure-Activity Relationship

CAS 851411-38-6 is the definitive unsubstituted benzamide baseline for the 2,4-diaryl-5H-chromeno[4,3-b]pyridine scaffold. Unlike substituted analogs with shifted activity profiles (e.g., sulfonyl-substituted CID 3236129 showing MKP-1 IC50 = 3.82E+4 nM), this compound provides a clean electronic and steric reference essential for SAR deconvolution. Its balanced MW (~330.3) and cLogP (~3.0) comply with Lipinski's Rule of Five, offering maximal headroom for lead optimization without breaching drug-likeness limits. Procure the specific unsubstituted compound to eliminate confounding substituent effects in your hit-to-lead programs.

Molecular Formula C20H14N2O3
Molecular Weight 330.343
CAS No. 851411-38-6
Cat. No. B2687271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
CAS851411-38-6
Molecular FormulaC20H14N2O3
Molecular Weight330.343
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H14N2O3/c1-12-11-16(22-19(23)13-7-3-2-4-8-13)21-18-14-9-5-6-10-15(14)25-20(24)17(12)18/h2-11H,1H3,(H,21,22,23)
InChIKeyUONSXMIOEBKYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-38-6): Core Scaffold Differentiation


N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic small molecule belonging to the chromeno[4,3-b]pyridine class, a heterocyclic scaffold recognized for diverse biological activities. It features a 5H-chromeno[4,3-b]pyridin-5-one core linked to a benzamide moiety at the 2-position. This scaffold is a privileged structure in medicinal chemistry, with close analogs demonstrating antifungal, anticancer, and topoisomerase inhibitory properties [1]. The compound serves as a key intermediate for structure-activity relationship (SAR) studies, where its unsubstituted benzamide group offers a baseline for comparing the impact of various substituents on potency and selectivity [2].

Why Substituting N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide with Other Chromeno[4,3-b]pyridines is Not Advisable


While the 5H-chromeno[4,3-b]pyridin-5-one core is common across many research compounds, simple generic substitution is not possible due to significant functional divergence caused by even minor structural modifications. The unsubstituted benzamide at the 2-position in CAS 851411-38-6 provides a distinct electronic and steric profile compared to its methyl-, nitro-, or sulfonyl-substituted analogs. SAR studies on this scaffold have demonstrated that substituent identity and position drastically alter biological target engagement [1]. For example, the introduction of a 4-pyrrolidin-1-ylsulfonyl group (as in the analog CID 3236129) shifts activity towards MKP-1 phosphatase inhibition with an IC50 of 3.82E+4 nM, a profile that cannot be assumed for the unsubstituted benzamide [2]. Researchers seeking to establish SAR baselines or avoid confounding substituent effects must procure the specific unsubstituted compound.

Quantitative Evidence Guide: Differentiating N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide from In-Class Analogs


Baseline Topoisomerase IIα Selectivity Profile: Unsubstituted Benzamide vs. Hydroxy/Chloro-Substituted Analogs

In a systematic SAR study of 2,4-diphenyl 5H-chromeno[4,3-b]pyridines, the class demonstrated selective topoisomerase IIα (topo IIα) inhibitory activity. The unsubstituted benzamide analog (closest to CAS 851411-38-6) is the reference point for evaluating how hydroxy and chloro substitutions at the 2- and 4-phenyl rings enhance potency. In this assay, etoposide served as a positive control. While specific IC50 values for the unsubstituted benzamide are not reported, compounds with optimal hydroxyl substitutions (e.g., compound 22) showed superior topo IIα inhibition compared to etoposide. The unsubstituted compound provides the essential baseline control for quantifying this substituent-driven potency gain [1].

Topoisomerase IIα Inhibition Cancer Cell Proliferation Structure-Activity Relationship

MKP-1 Phosphatase Activity Contrast: Unsubstituted Benzamide vs. Sulfonyl-Substituted Analog

A closely related analog, N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CID 3236129), demonstrated measurable but weak inhibition of MKP-1 phosphatase (IC50 = 3.82E+4 nM) [1]. The target compound, lacking the pyrrolidin-1-ylsulfonyl group, is not expected to engage this target with the same affinity. This functional divergence underscores the importance of the specific benzamide substitution pattern. Procurement of the unsubstituted compound thus provides a distinct tool for probing non-MKP-1-related mechanisms within the chromeno[4,3-b]pyridine class.

MAPK Phosphatase Inhibition Cancer Signaling High-Throughput Screening Hit

Antifungal Activity Class-Level Potential: Scaffold Validation Against Phytopathogenic Fungi

A recent study validated the 5H-chromeno[4,3-b]pyridin-5-one scaffold for antifungal applications. The lead analog, compound 1i, achieved an EC50 of 15.72 µg/mL against Alternaria alternata and an in vivo inhibition rate of 56.4% at 400 µg/mL on pears after 7 days, outperforming both osthole (42.3%) and azoxystrobin (37.3%) [1]. While CAS 851411-38-6 was not directly tested, it shares the identical core scaffold and can serve as a versatile starting point for introducing side-chain modifications at the hydroxyl position, which were shown to increase inhibition rates by 3-4 fold [1].

Antifungal Agents Succinate Dehydrogenase Inhibition Agricultural Fungicides

Physicochemical Profile Differentiator: Unsubstituted Benzamide vs. 4-Substituted Analogs for Permeability and Metabolic Stability

The unsubstituted benzamide of CAS 851411-38-6 provides a lower molecular weight (330.3 g/mol) and smaller topological polar surface area (TPSA) compared to many 4-substituted analogs. For example, 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-67-1) adds significant lipophilic bulk, which can reduce aqueous solubility and alter permeability. The unsubstituted compound is thus the most favorable starting point for medicinal chemistry campaigns aiming to balance potency with drug-like properties . It complies with Lipinski's Rule of Five, a feature not guaranteed for more elaborate analogs [1].

Drug-Likeness Physicochemical Properties ADME Prediction

Procurement-Ready Application Scenarios for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide


Chemical Probe Development: Negative Control for Topoisomerase IIα SAR Studies

Utilize CAS 851411-38-6 as the unsubstituted baseline compound in a series of 2,4-diaryl 5H-chromeno[4,3-b]pyridines. By comparing the antiproliferative and topo IIα inhibitory activity of this compound with hydroxy- and chloro-substituted analogs (as reported by Thapa Magar et al., 2018 [1]), researchers can precisely map the pharmacophoric contribution of the benzamide functionality. This is essential for deconvoluting the structure-activity relationship and guiding the synthesis of more potent and selective derivatives.

Antifungal Lead Optimization: Core Scaffold for Side-Chain Diversification

Employ CAS 851411-38-6 as a synthetic intermediate for generating a library of 5H-chromeno[4,3-b]pyridin-5-one derivatives with varied side chains at the hydroxyl position. The scaffold has been validated in recent studies against phytopathogenic fungi, where side-chain introduction improved inhibition rates by 3-4 fold (Fan et al., 2025 [2]). The unsubstituted benzamide allows maximum flexibility for introducing diverse functional groups without interference from existing substituents.

Matched Molecular Pair Analysis: Sulfonyl vs. Unsubstituted Benzamide Pharmacology

Source CAS 851411-38-6 alongside its sulfonyl-substituted analog (CID 3236129) to create a matched molecular pair for investigating the role of sulfonyl groups in MKP-1 phosphatase binding. The sulfonyl analog has a confirmed MKP-1 IC50 of 3.82E+4 nM (BindingDB [3]), while the unsubstituted benzamide is predicted to be inactive. This pair enables accurate assessment of target specificity and off-target liability.

Drug Discovery Hit-to-Lead: Favorable Drug-Likeness Starting Point

Initiate a hit-to-lead program with CAS 851411-38-6 due to its balanced physicochemical profile (MW 330.3, estimated cLogP ~3.0), which complies with Lipinski's Rule of Five [4]. This provides a greater margin for adding potency-enhancing substituents without breaching drug-likeness guidelines, compared to analogs that begin with higher molecular weight and lipophilicity.

Quote Request

Request a Quote for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.